2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride
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Overview
Description
2-(4-Chlorophenyl)-5-methyloxazole-4-carbonyl chloride is an organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-methyloxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-methyloxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
2-(4-Chlorophenyl)-5-methyloxazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-methyloxazole-4-carbonyl chloride depends on its specific application. In general, the compound can act as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-methyloxazole: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-(4-Chlorophenyl)-4,5-dimethyloxazole: Contains an additional methyl group, which can influence its reactivity and physical properties.
2-(4-Bromophenyl)-5-methyloxazole-4-carbonyl chloride:
Uniqueness
2-(4-Chlorophenyl)-5-methyloxazole-4-carbonyl chloride is unique due to the presence of both the oxazole ring and the carbonyl chloride functional group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Biological Activity
2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article examines its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H7Cl2NO2
- Molecular Weight : 256.085 g/mol
- CAS Number : 51655-78-8
Biological Activity Overview
Oxazole derivatives have been noted for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has shown promise in various studies.
Anticancer Activity
Research indicates that oxazole derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have been tested against multiple cancer types:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 15.63 | |
A549 (Lung) | 0.12 - 2.78 | |
PANC-1 (Pancreatic) | Not specified |
The compound has shown higher biological potency compared to traditional chemotherapeutics like doxorubicin in certain contexts.
The mechanisms by which oxazole derivatives exert their biological effects often involve apoptosis induction and cell cycle arrest. For example, studies have demonstrated that these compounds can increase p53 expression levels and activate caspase pathways leading to apoptosis in cancer cells .
Study 1: Cytotoxicity Against Human Cancer Cell Lines
A study published in the European Journal of Medicinal Chemistry explored the cytotoxic effects of various oxazole derivatives, including those similar to this compound. The results indicated that these compounds induced apoptosis in MCF-7 and A549 cell lines with IC50 values significantly lower than standard treatments .
Study 2: In Vivo Efficacy
In vivo studies have shown that oxazole derivatives can inhibit tumor growth in mouse models. The administration of these compounds resulted in a marked reduction in tumor size compared to control groups, suggesting potential for therapeutic use .
Properties
CAS No. |
51655-78-8 |
---|---|
Molecular Formula |
C11H7Cl2NO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-9(10(13)15)14-11(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |
InChI Key |
BWDSYDZOMZESAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl |
Origin of Product |
United States |
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